molecular formula C24H22N4O B15111847 (5-amino-1-phenylpyrazol-4-yl)-N,N-bisbenzylcarboxamide

(5-amino-1-phenylpyrazol-4-yl)-N,N-bisbenzylcarboxamide

Cat. No.: B15111847
M. Wt: 382.5 g/mol
InChI Key: CUAVWNSVHDUGBQ-UHFFFAOYSA-N
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Description

(5-amino-1-phenylpyrazol-4-yl)-N,N-bisbenzylcarboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at position 5 and a phenyl group at position 1 of the pyrazole ring, along with a bisbenzylcarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-1-phenylpyrazol-4-yl)-N,N-bisbenzylcarboxamide typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino compound.

    Substitution: The compound can undergo various substitution reactions, particularly at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of (5-amino-1-phenylpyrazol-4-yl)-N,N-bisbenzylcarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

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Properties

Molecular Formula

C24H22N4O

Molecular Weight

382.5 g/mol

IUPAC Name

5-amino-N,N-dibenzyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C24H22N4O/c25-23-22(16-26-28(23)21-14-8-3-9-15-21)24(29)27(17-19-10-4-1-5-11-19)18-20-12-6-2-7-13-20/h1-16H,17-18,25H2

InChI Key

CUAVWNSVHDUGBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)N

Origin of Product

United States

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